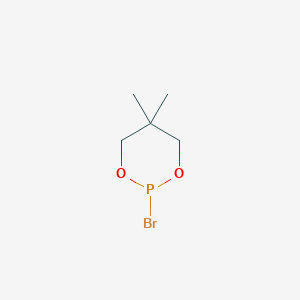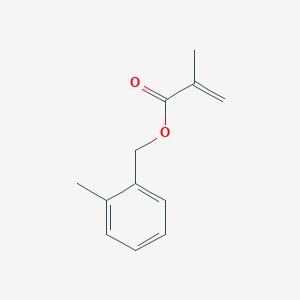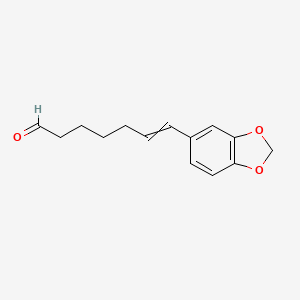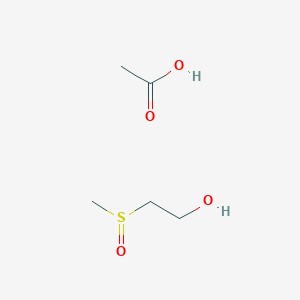
Acetic acid;2-methylsulfinylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methylsulfinylethanol is an organic compound that combines the properties of acetic acid and 2-methylsulfinylethanol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 2-methylsulfinylethanol, on the other hand, is an organosulfur compound that contains a sulfoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylsulfinylethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-methylsulfinylethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3COOH+CH3SOCH2CH2OH→CH3COOCH2CH2SOCH3+H2O
Industrial Production Methods
Industrial production of this compound often involves the carbonylation of methanol, followed by the addition of 2-methylsulfinylethanol. The process can be optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methylsulfinylethanol undergoes various chemical reactions, including:
Oxidation: The sulfoxide group in 2-methylsulfinylethanol can be oxidized to form a sulfone group.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The hydroxyl group in 2-methylsulfinylethanol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methylsulfinylethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid;2-methylsulfinylethanol involves its interaction with specific molecular targets and pathways. The sulfoxide group in 2-methylsulfinylethanol can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
2-methylsulfinylethanol: An organosulfur compound with distinct chemical properties.
Uniqueness
Acetic acid;2-methylsulfinylethanol combines the properties of both acetic acid and 2-methylsulfinylethanol, resulting in a compound with unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
92543-11-8 |
|---|---|
Molekularformel |
C5H12O4S |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
acetic acid;2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S.C2H4O2/c1-6(5)3-2-4;1-2(3)4/h4H,2-3H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
JVWAVODGOHYFHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CS(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







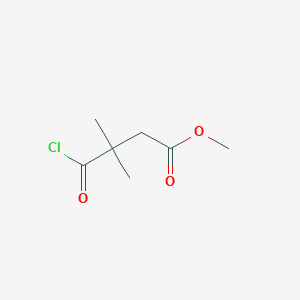
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
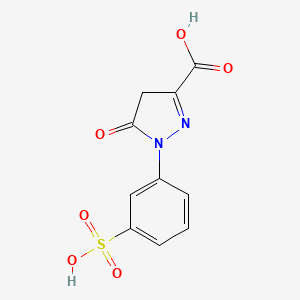
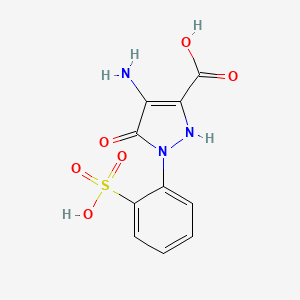
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)

